molecular formula C25H22FNO3S B2594738 (2,4-dimethylphenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114872-40-0

(2,4-dimethylphenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2594738
CAS No.: 1114872-40-0
M. Wt: 435.51
InChI Key: NYMJQMZQSCSQIQ-UHFFFAOYSA-N
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Description

(2,4-dimethylphenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic compound that belongs to the class of benzothiazine derivatives This compound is characterized by its unique structural features, including the presence of dimethylphenyl groups, a fluoro substituent, and a benzothiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dimethylphenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Core: The benzothiazine core can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of the Fluoro Substituent: The fluoro substituent can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of Dimethylphenyl Groups: The dimethylphenyl groups can be attached through Friedel-Crafts alkylation reactions using 2,4-dimethylbenzene and 3,4-dimethylbenzene as starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,4-dimethylphenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2,4-dimethylphenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,4-dimethylphenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-dimethylphenyl)(4-phenoxyphenyl)methanone
  • Bis(3,4-dimethylphenyl)methanone
  • 4-(3,4-dimethylphenyl)-4-piperidinol

Uniqueness

(2,4-dimethylphenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is unique due to its specific combination of structural features, including the benzothiazine core, fluoro substituent, and dimethylphenyl groups

Properties

IUPAC Name

(2,4-dimethylphenyl)-[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO3S/c1-15-5-9-21(18(4)11-15)25(28)24-14-27(20-8-6-16(2)17(3)12-20)22-13-19(26)7-10-23(22)31(24,29)30/h5-14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMJQMZQSCSQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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